3-Naphthalen-1-yl-benzoic acid
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Overview
Description
3-Naphthalen-1-yl-benzoic acid is a chemical compound with the molecular formula C17H12O2 . It is a derivative of benzoic acid, which is a widely used food preservative due to its antimicrobial properties .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves the use of catalysts and specific reaction conditions . For instance, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods . The density functional theory (DFT) method is often used to obtain the optimized structure .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, in one study, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for their in vitro antibacterial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 248.28 g/mol .Scientific Research Applications
Photophysical Properties and Energy Transfer Pathways
The photophysical properties of 3-Naphthalen-1-yl-benzoic acid derivatives have been extensively studied, focusing on their application in the development of luminescent lanthanide complexes. These studies highlight the effectiveness of the energy-transfer pathway from the ligand to the Eu(III) ion, facilitated by an intramolecular charge transfer (ICT) complex formation in the excited state. This process results in sensitized emission of luminescent lanthanide complexes, showcasing the potential of these compounds in optical applications (Kim, Baek, & Kim, 2006).
Synthetic Routes and Chemical Characterization
Efficient synthetic routes have been developed for compounds related to this compound, exemplified by the synthesis and characterization of new mono azo dyes from 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl) benzoic acid. These studies involve comprehensive spectroscopic techniques and theoretical calculations, offering insights into the structural and electronic properties of these compounds. Such research underlines the versatility of naphthalene derivatives in the synthesis of complex organic molecules with potential applications in dyes and sensors (Atay & Ulutürk, 2022).
Natural Product Biosynthesis
This compound derivatives are also significant in the context of natural product biosynthesis. Studies have documented the role of related compounds, such as 3-Amino-5-hydroxybenzoic acid (3,5-AHBA), as precursors in the biosynthesis of a wide range of natural products. This includes naphthalenic ansamycins and other bioactive molecules, highlighting the central role of these derivatives in the natural product biosynthesis pathways and their potential biotechnological applications (Kang, Shen, & Bai, 2012).
Environmental Applications
In environmental sciences, derivatives of this compound have been utilized in the development of analytical methods for the extraction and detection of pollutants. For instance, solid-phase extraction techniques have been improved for the efficient recovery of benzene- and naphthalenesulfonates from industrial effluents, followed by their detailed analysis using advanced chromatography and mass spectrometry techniques. Such studies are crucial for monitoring and managing industrial pollutants and ensuring environmental safety (Alonso, Castillo, & Barceló, 1999).
Advanced Material Science
The structural properties of this compound derivatives have been harnessed in material science, particularly in the synthesis of high refractive index polymers. By incorporating naphthalene and benzene moieties into polymers through thiol-yne click reactions, materials with exceptional optical properties and thermal stability have been developed. These polymers demonstrate potential for use in advanced optical devices and materials engineering due to their high refractive indices and excellent solubility (Wei et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on various biological targets
Mode of Action
The exact mode of action of 3-Naphthalen-1-yl-benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Related compounds have been found to affect various metabolic pathways
Result of Action
Similar compounds have been observed to induce changes at the cellular level
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins .
Cellular Effects
A related compound, 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, has been shown to exhibit multiple tunable fluorescence emissions depending on solvent, pH, and wavelength of excitation .
Molecular Mechanism
A related compound, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), has been studied for its inhibitory effects on Rhizoctonia solani, a plant pathogenic fungus .
Temporal Effects in Laboratory Settings
A related compound, (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile, has been shown to exhibit fast photoactuation induced by subtle photoisomerization .
Metabolic Pathways
Naphthalenes, a class of compounds to which 3-Naphthalen-1-yl-benzoic acid belongs, have been studied for their occurrence, isolation, identification, biosynthesis, and biological activities .
Properties
IUPAC Name |
3-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQDJFVETWHCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7775-64-6 |
Source
|
Record name | 7775-64-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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